N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
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Overview
Description
The compound N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a unique synthetic molecule with a broad spectrum of applications in various scientific domains. It features a furan ring, a pyrazole ring, and a methanesulfonamide group, making it an interesting subject for chemical research.
Preparation Methods
The preparation of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves a multi-step synthesis process. The synthesis typically starts with the formation of the furan and pyrazole rings through cyclization reactions, followed by the introduction of the sulfonamide group. Key steps include:
Cyclization to form the furan ring using furfural and an acidic catalyst.
Synthesis of the pyrazole ring via condensation of hydrazine with a β-diketone.
Coupling the furan-3-yl and pyrazole intermediates via an ethyl linker.
Introduction of the methanesulfonamide group through sulfonation.
Industrial production methods scale up these reactions, utilizing batch or continuous flow processes to ensure efficiency and yield optimization.
Chemical Reactions Analysis
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide participates in various chemical reactions:
Oxidation
The compound can undergo oxidation at the furan ring, forming furanones.
Reduction
Reduction reactions may target the pyrazole ring, leading to dihydropyrazole derivatives.
Substitution
Both the furan and pyrazole rings are susceptible to electrophilic and nucleophilic substitutions. Common reagents include oxidizing agents like KMnO₄, reducing agents such as NaBH₄, and various halogenating agents. Major products depend on reaction conditions but often include derivatives with modified ring structures or substituted functional groups.
Scientific Research Applications
This compound is valued in scientific research for its versatility:
Chemistry
It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
Biology
The compound exhibits bioactivity, making it a subject of interest in drug discovery, particularly for anti-inflammatory and anticancer agents.
Medicine
Industry
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is used in material science for the development of advanced polymers and as a precursor in agrochemical synthesis.
Mechanism of Action
The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide exerts its effects involves:
Molecular Targets
It targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways
The compound can modulate signal transduction pathways, such as NF-κB and MAPK pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Compared to other sulfonamide derivatives and pyrazole-containing compounds, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide stands out due to its unique combination of functional groups and enhanced bioactivity. Similar compounds include:
Sulfonamide Derivatives
Known for their antimicrobial properties.
Pyrazole Compounds
Often used as anti-inflammatory agents. This compound’s distinct structure allows it to interact uniquely with biological targets, offering specific advantages in research and application.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-17(14,15)12-3-4-13-7-10(6-11-13)9-2-5-16-8-9/h2,5-8,12H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNODQRNHTGDXHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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